REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
3
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
ADDITION
|
Details
|
The addition
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Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature at 80° C. for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured slowly
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried at 30° C
|
Name
|
|
Type
|
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |